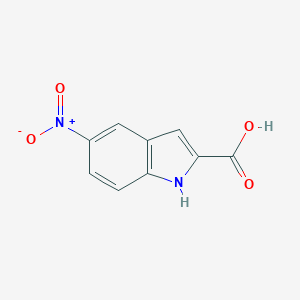

Acide 5-nitroindole-2-carboxylique

Vue d'ensemble

Description

5-Nitroindole-2-carboxylic acid is a chemical compound that has been the subject of various studies due to its potential applications in the field of organic chemistry and medicinal chemistry. It serves as a building block for various chemical reactions and can be modified into different derivatives for specific purposes.

Synthesis Analysis

The synthesis of 5-nitroindole-2-carboxylic acid derivatives has been explored in several studies. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent dehydrogenation to methyl 6-nitroindole-2-carboxylate has been reported with a total yield of 67% . Additionally, the conversion of 5-nitroindole-2-carboxylic acid into an acyl chloride followed by condensation to prepare 1-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine has been achieved with an overall yield of about 56% .

Molecular Structure Analysis

The molecular structure of 5-nitroindole-2-carboxylic acid allows for various chemical modifications. The presence of the nitro group and the carboxylic acid moiety makes it a versatile compound for further chemical transformations. The use of (1-nosyl-5-nitroindol-3-yl)methyl esters as a protective group for carboxylic acids has been demonstrated, showing stability under a broad range of conditions and easy deprotection under mild conditions .

Chemical Reactions Analysis

5-Nitroindole-2-carboxylic acid and its derivatives participate in various chemical reactions. Deprotonation studies of 5-nitroindole and its 2-carboxylate ion have shown increased deprotonation in the presence of self-assemblies of surfactants, which can be quantitatively accounted for by the binding of hydroxide ions and the indicators to the colloidal self-assemblies . This suggests that the compound's reactivity can be influenced by the surrounding environment, which is crucial for designing reaction conditions in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitroindole-2-carboxylic acid are influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the acidity of the carboxylic acid, while the indole moiety is a planar and aromatic system that contributes to the compound's stability and reactivity. The deprotonation studies in different surfactant solutions provide insights into the basicity constants of the compound in various media, which are slightly smaller than in water .

Applications De Recherche Scientifique

Inhibition de l'intégrase du VIH-1

Acide 5-nitroindole-2-carboxylique : les dérivés ont été étudiés pour leur potentiel en tant qu'inhibiteurs du transfert de brin de l'intégrase du VIH-1 . Ces composés peuvent efficacement nuire à la réplication virale en inhibant le transfert de brin de l'intégrase, une enzyme clé dans le cycle de vie du VIH-1. Le noyau indole de ces composés est observé pour chélaté avec deux ions Mg²⁺ au sein du site actif de l'intégrase, ce qui est crucial pour l'intégration de l'ADN viral dans le génome de l'hôte .

Base universelle en synthèse d'oligonucléotides

Ce composé sert d'analogue de base universelle pour la synthèse d'oligonucléotides . Il peut s'apparier de manière égale avec les quatre bases ADN/ARN naturelles sans altérer la stabilisation des paires de bases adjacentes. Son incorporation dans les oligonucléotides est moins déstabilisante que d'autres composés, ce qui le rend avantageux pour les applications basées sur l'hybridation .

Applications pharmaceutiques

This compound : est utilisé dans la synthèse de divers agents pharmaceutiques. Il agit comme un inhibiteur de la dioxygénase des acides aminés, un modulateur allostérique du récepteur 4 du glutamate métabotropique, et a un potentiel en tant qu'agent anticancéreux, réactif antifongique, et adjuvant de l'angiogenèse .

Chimie analytique

En chimie analytique, l'this compound et ses dérivés sont utilisés pour étudier les interactions de liaison avec des enzymes comme APE1 (endonuclease 1 AP). Ces études impliquent des méthodes structurales, biophysiques et biochimiques pour caractériser les mécanismes de liaison et d'inhibition .

Science des matériaux

En science des matériaux, l'this compound est un réactif pour la préparation de divers composés ayant des applications allant des analogues pharmaceutiquement actifs aux inhibiteurs de la protéine kinase . Ses propriétés sont importantes pour le développement de nouveaux matériaux ayant des activités biologiques spécifiques.

Recherche agricole

Les dérivés de l'indole, y compris l'this compound, jouent un rôle dans la régulation de la croissance des plantes. Ils stimulent la formation des racines et des fruits et activent le système immunitaire de la plante contre les facteurs biotiques et abiotiques nuisibles

Mécanisme D'action

Target of Action

The primary target of 5-Nitroindole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for the integration of the viral DNA into the host genome .

Mode of Action

5-Nitroindole-2-carboxylic acid inhibits the strand transfer of integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .

Biochemical Pathways

The inhibition of HIV-1 integrase affects the viral replication pathway . Specifically, it disrupts the strand transfer step, which involves a concerted nucleophilic attack by two reactive 3’-OH ends of the viral DNA to the host chromosomal DNA . This disruption prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus .

Result of Action

The result of the action of 5-Nitroindole-2-carboxylic acid is the inhibition of HIV-1 replication . By inhibiting the strand transfer of integrase, the compound prevents the integration of the viral DNA into the host genome . This action effectively halts the replication of the virus, which could potentially lead to a decrease in viral load in the body .

Action Environment

The action of 5-Nitroindole-2-carboxylic acid is influenced by the physiological environment. For instance, the presence of Mg2+ ions is necessary for the compound to chelate with the active site of integrase . Additionally, the efficacy of the compound may be affected by factors such as the presence of other medications, the patient’s immune status, and the presence of drug-resistant strains of the virus

Safety and Hazards

5-Nitroindole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place .

Orientations Futures

Propriétés

IUPAC Name |

5-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFOJSCXLFKDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325861 | |

| Record name | 5-Nitroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16730-20-4 | |

| Record name | 16730-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITROINDOLE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

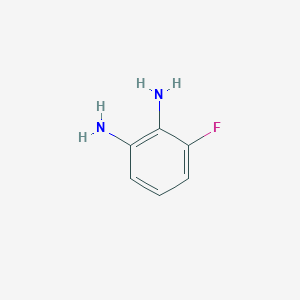

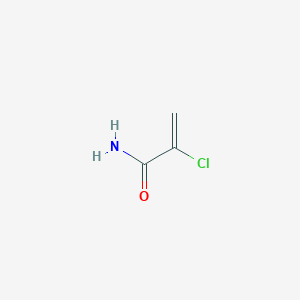

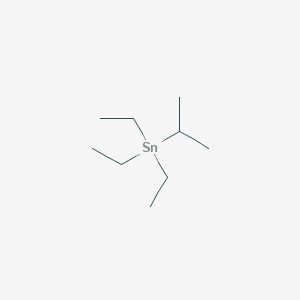

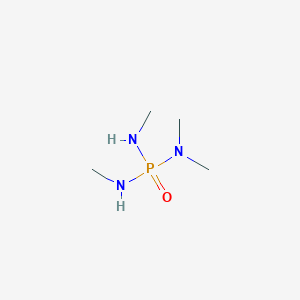

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Nitroindole-2-carboxylic acid interact with its target and what are the downstream effects?

A: While initially proposed as an inhibitor of human AP endonuclease 1 (APE1), research suggests that 5-Nitroindole-2-carboxylic acid and similar indole-2-carboxylic acids do not directly inhibit APE1 activity. [] NMR studies revealed that these compounds bind to a pocket distal from the APE1 active site, a finding confirmed by crystal structure analysis. [] Instead of direct inhibition, these compounds tend to form aggregates that could potentially sequester APE1, leading to non-specific inhibition. []

Q2: What is the structural characterization of 5-Nitroindole-2-carboxylic acid?

A: 5-Nitroindole-2-carboxylic acid is an indole derivative with a nitro group (-NO2) at the 5th position and a carboxylic acid group (-COOH) at the 2nd position of the indole ring. While the provided abstracts do not detail specific spectroscopic data, they do describe its use as a starting material for synthesizing more complex molecules. [, ] For instance, it can be converted into its acyl chloride, which then reacts with various nucleophiles, like piperazine derivatives. []

Q3: Are there other potential applications of 5-Nitroindole-2-carboxylic acid derivatives besides APE1 inhibition?

A: Yes, 5-Nitroindole-2-carboxylic acid has been used as a building block for synthesizing more complex molecules. [] One example is the preparation of 1-(5-Nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine, achieved by converting 5-Nitroindole-2-carboxylic acid to its acyl chloride and subsequently reacting it with a specific piperazine derivative. [] This suggests potential applications in medicinal chemistry, where its derivatives might exhibit different biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)

![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)